molecular formula C11H9NO3S B8292092 3-Pyridinyl benzensulfonate

3-Pyridinyl benzensulfonate

Cat. No. B8292092
M. Wt: 235.26 g/mol
InChI Key: JYXNWDOBCDYEKA-UHFFFAOYSA-N
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Patent
US04215003

Procedure details

Equimolar portions (0.105 moles) of benzensulfonyl chloride, 3-hydroxy pyridine, (3-pyridinol) and sodium hydroxide were combined in 150 ml of water, heated to ca 50° C. for 1.5 hours, and allowed to stir at ambient temperature for 3 days. The product was extracted with methylene chloride, dried over sodium sulfate, and evaporated to yield an oil that was purified by distillation, bp 135° C. (0.02 torr) to yield 46% of the theoretical weight of 3-pyridinyl benzensulfonate.
Quantity
0.105 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.[OH-].[Na+]>O>[C:1]1([S:7]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.105 mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to ca 50° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation, bp 135° C. (0.02 torr)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.